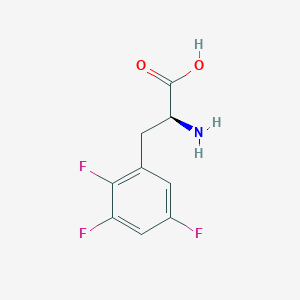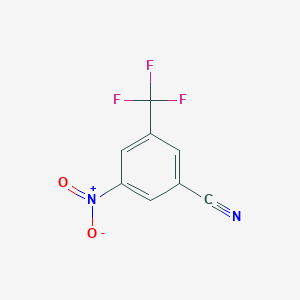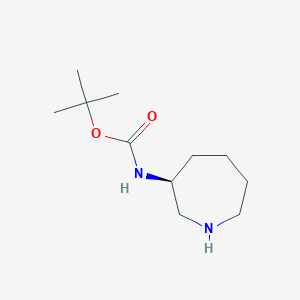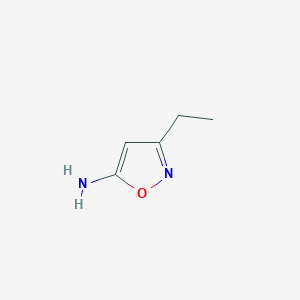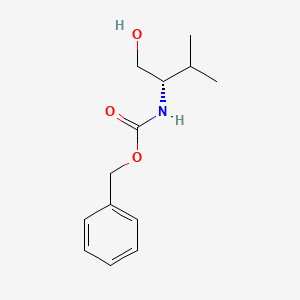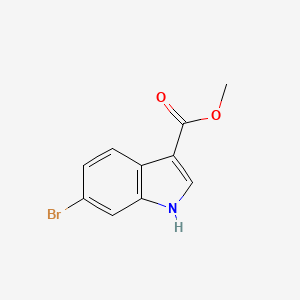
Methyl 6-bromo-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromo-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 868656-97-7 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 6-bromo-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 6-bromo-1H-indole-3-carboxylate” is C10H8BrNO2 . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-indole-3-carboxylate” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
1. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Summary of Application: This research reports an efficient procedure to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
- Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
- Results or Outcomes: The desired products were obtained in excellent yields and high regioselectivity .
3. Inhibitor of Botulinum Neurotoxin
- Summary of Application: Methyl indole-6-carboxylate is used as an inhibitor of botulinum neurotoxin .
4. Nitric Oxide Synthase Inhibitor
- Summary of Application: Methyl indole-3-carboxylate is used as a nitric oxide synthase (nNOS) inhibitor .
5. Protein Kinase C Alpha Inhibitor
- Summary of Application: Methyl indole-3-carboxylate is used as a protein kinase C alpha (PKCα) inhibitor .
6. Inhibitor of Hepatitis C Virus NS5B Polymerase
- Summary of Application: Methyl indole-6-carboxylate is used as an inhibitor of hepatitis C virus NS5B polymerase .
7. Inhibitor of the C-terminal domain of RNA polymerase II
- Summary of Application: Methyl indole-3-carboxylate is used as an inhibitor of the C-terminal domain of RNA polymerase II .
8. Kinase Insert Domain Receptor (KDR) Inhibitor
- Summary of Application: Methyl indole-3-carboxylate is used as a kinase insert domain receptor (KDR) inhibitor .
9. Organocatalysts for the anti-Mannich reaction
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZJYJMYLUQJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467637 | |
| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-indole-3-carboxylate | |
CAS RN |
868656-97-7 | |
| Record name | Methyl 6-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

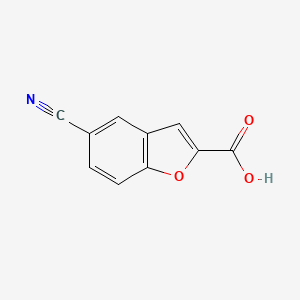
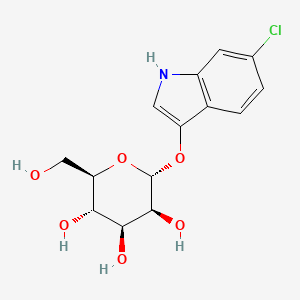
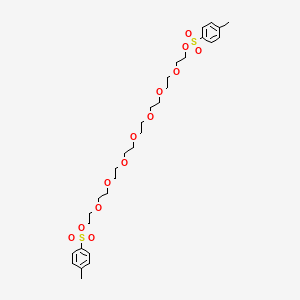
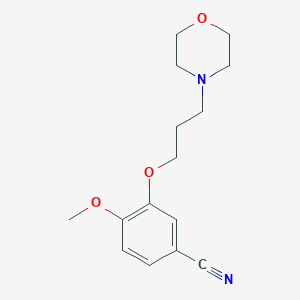
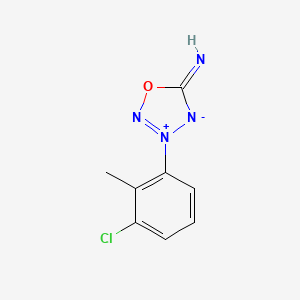
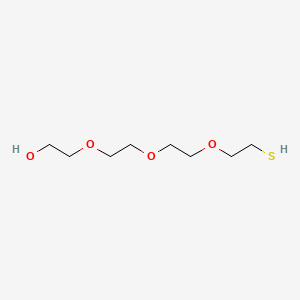
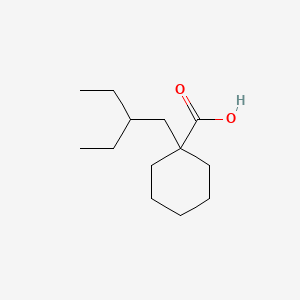
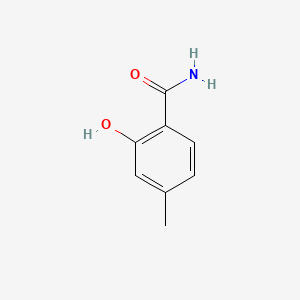
![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)
